2,2,2-Trifluoroethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate

Description

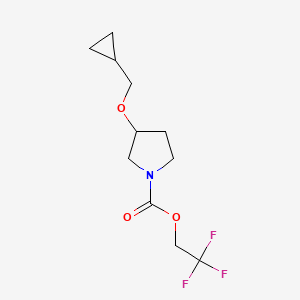

2,2,2-Trifluoroethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate is a fluorinated pyrrolidine derivative characterized by:

- Pyrrolidine core: A five-membered saturated nitrogen heterocycle.

- 3-(Cyclopropylmethoxy) substituent: A rigid, three-membered cyclopropane ring linked via a methoxy group, introducing steric bulk and conformational constraints.

- Trifluoroethyl ester group: A 2,2,2-trifluoroethyl moiety attached to the carboxylate, enhancing lipophilicity and metabolic stability compared to non-fluorinated esters.

This compound’s design leverages fluorine’s electron-withdrawing effects and the cyclopropyl group’s unique steric profile, making it relevant in medicinal chemistry for optimizing pharmacokinetic properties .

Properties

IUPAC Name |

2,2,2-trifluoroethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F3NO3/c12-11(13,14)7-18-10(16)15-4-3-9(5-15)17-6-8-1-2-8/h8-9H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCAYMHWRIUDOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2CCN(C2)C(=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

Nucleophilic Substitution: Reacting a suitable pyrrolidine derivative with 2,2,2-trifluoroethyl chloroformate under basic conditions.

Esterification: Reacting 3-(cyclopropylmethoxy)pyrrolidine with trifluoroacetic anhydride in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow chemistry can also enhance the efficiency of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to reduce the trifluoroethyl group.

Substitution: Nucleophilic substitution reactions are common, where the trifluoroethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium azide and amines can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Alcohols and amines.

Substitution Products: Amides and other substituted pyrrolidines.

Chemistry:

Catalyst Development: The compound can be used as a precursor for catalysts in organic synthesis.

Ligand Design: It serves as a ligand in coordination chemistry, aiding in the formation of metal complexes.

Biology:

Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the study of metabolic pathways.

Drug Design: It can be used in the design of new pharmaceuticals due to its bioactive properties.

Medicine:

Therapeutic Agents: The compound's derivatives may be explored for their therapeutic potential in treating various diseases.

Diagnostic Tools: It can be used in the development of diagnostic agents for medical imaging.

Industry:

Material Science: The compound can be incorporated into materials to enhance their properties, such as thermal stability and chemical resistance.

Agriculture: It may be used in the formulation of pesticides and herbicides.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The exact mechanism depends on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis: Fluorinated vs. Non-Fluorinated Esters

Key Observations :

- Fluorine Impact: The trifluoroethyl group in the target compound increases electronegativity and reduces basicity of adjacent amines compared to non-fluorinated esters (e.g., ethyl ester in ), enhancing metabolic stability and membrane permeability .

Fluorinated Pyrrolidine Derivatives ()

- : A pyrrolidine-1-carboxamide with trifluoroethyl and morpholino groups demonstrates fluorine’s role in improving bioavailability. The morpholino group (a cyclic amine) contrasts with the target compound’s cyclopropylmethoxy (ether), suggesting divergent hydrogen-bonding capabilities.

- : A tetrahydropyridine derivative with a trifluoromethylphenyl group shows how fluorine placement on aromatic vs. aliphatic chains affects lipophilicity and protein interactions .

Physicochemical and Pharmacokinetic Properties

Notes:

- Trifluoroethyl esters resist hydrolysis better than ethyl esters, as seen in ’s synthesis, where non-fluorinated esters require milder conditions .

Biological Activity

2,2,2-Trifluoroethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate is a novel compound of interest in medicinal chemistry, particularly due to its unique structural features that enhance its biological activity. The trifluoroethyl group contributes to increased lipophilicity and metabolic stability, while the pyrrolidine ring and cyclopropylmethoxy substituent offer potential for diverse pharmacological applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

- Molecular Formula : CHFNO

- Molecular Weight : 239.21 g/mol

- IUPAC Name : this compound

The presence of the trifluoroethyl group is significant for enhancing binding affinity to biological targets due to increased hydrophobic interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Similar compounds have been shown to modulate various pathways, including those relevant to neuropharmacology and oncology. The trifluoroethyl moiety enhances the compound's ability to penetrate biological membranes and interact with intracellular targets.

Therapeutic Applications

Research indicates that this compound may exhibit potential in several therapeutic areas:

- Neuropharmacology : Compounds with similar structures have been reported to influence neurotransmitter systems, potentially offering treatment avenues for neurological disorders.

- Antimicrobial Activity : The pyrrolidine derivatives have shown promise against Gram-positive bacteria and biofilm formation, suggesting potential applications in treating resistant infections .

Antimicrobial Studies

A study investigating various pyrrolidine derivatives found that modifications similar to those in this compound significantly enhanced antimicrobial properties. For example:

| Compound | MIC (μg/mL) | MBEC (μg/mL) | Activity Type |

|---|---|---|---|

| Dimer 30 | 4 | 512 | Bactericidal |

| Vancomycin | 512 | 2048 | Bactericidal |

These results suggest that the structural features of pyrrolidine derivatives can be optimized for enhanced efficacy against bacterial biofilms .

Neuropharmacological Effects

Another research article highlighted the role of pyrrolidine compounds in modulating neurotransmitter activity. The findings indicated that compounds with similar structures could potentially act as selective modulators of serotonin and dopamine receptors, which are crucial for mood regulation and cognitive function.

Synthesis and Analytical Techniques

The synthesis of this compound involves several synthetic routes that require precise control over reaction conditions:

- Starting Materials : Appropriate precursors are selected based on desired functional groups.

- Reaction Conditions : Temperature, time, and solvent choice are critical for optimizing yield and purity.

- Analytical Confirmation : Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.